N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
Description
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a furylmethyl group, a naphthylsulfonyl group, and a propanoyl amino group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-(3-naphthalen-2-ylsulfonylpropanoylamino)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-27-15-20(22(26-27)23(29)24-14-18-7-4-11-32-18)25-21(28)10-12-33(30,31)19-9-8-16-5-2-3-6-17(16)13-19/h2-9,11,13,15H,10,12,14H2,1H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUGFERBQIOHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability . Additionally, the use of catalysts and green chemistry principles can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the molecule .
Scientific Research Applications
N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,4-DIAMINE: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Another similar compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of N3-(2-FURYLMETHYL)-1-METHYL-4-{[3-(2-NAPHTHYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
